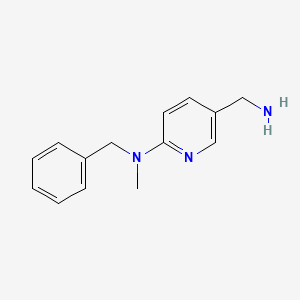

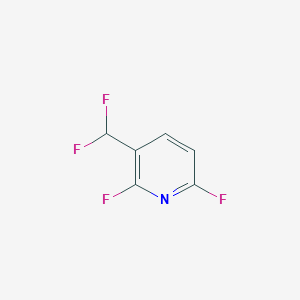

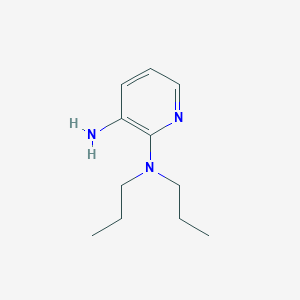

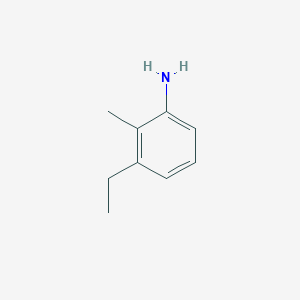

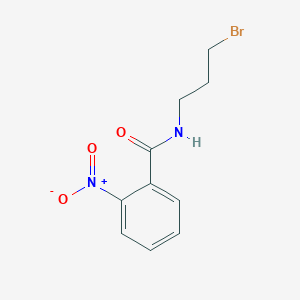

N2,N2-Dipropylpyridine-2,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for N2,N2-Dipropylpyridine-2,3-diamine were not found, similar compounds have been synthesized through various methods. For instance, 2,2-dimethylpropane-1,3-diamine is accessible through the reduction of 1,3-dinitro-2,2-dimethylpropane with iron . Another method involves the demetalation of its dichloro Zn (II) complex .科学的研究の応用

1. Catalysis in Biodiesel Production

Diamines with neighboring nitrogen atoms, such as N2,N2-Dipropylpyridine-2,3-diamine, are used as base organocatalysts in the transesterification of oils for biodiesel production. These diamines demonstrate efficient catalytic activity due to their steric ability to abstract and release protons during the transesterification process (Cerro-Alarcón et al., 2010).

2. Synthesis of Heterocycles

In the synthesis of novel heterocycles, diamines like N2,N2-Dipropylpyridine-2,3-diamine are instrumental. They react with various silanes to form six-membered and five-membered rings, essential for producing cyclic aminosubstituted monosilanes and other cyclic disilanes. These compounds are characterized by multi-nuclear NMR, IR, and mass spectroscopy, and their structures are often confirmed by X-ray diffraction analysis (Knopf et al., 2004).

3. Phosphorescent Sensors for Nitric Oxide

Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, such as N2,N2-Dipropylpyridine-2,3-diamine, have been developed as phosphorescent sensors for nitric oxide (NO). These complexes, upon interaction with NO, show a significant enhancement in emission, making them suitable for applications like intracellular NO sensing (Choi et al., 2013).

4. Electroluminescent Devices

Certain pyridylamines, including derivatives of N2,N2-Dipropylpyridine-2,3-diamine, have been synthesized for use in electroluminescent devices. These compounds exhibit intense blue color emission upon UV irradiation, making them suitable for application in such devices (Chen et al., 2001).

特性

IUPAC Name |

2-N,2-N-dipropylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h5-7H,3-4,8-9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVZLYRKLVRUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2-Dipropylpyridine-2,3-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)